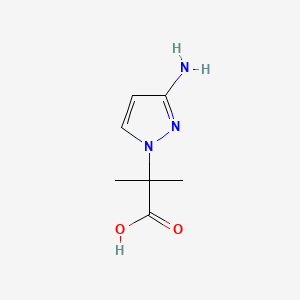
2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with an amino group and a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 3-amino-1H-pyrazole with a suitable precursor that introduces the methylpropanoic acid group. One common method involves the use of 3-(3-nitro-1H-pyrazol-1-yl)ethanol as an intermediate, which is then reduced to the amino compound using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro intermediates yields amino derivatives.
Applications De Recherche Scientifique
2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For example, in the context of its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid group.
(Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Contains a pyrazole ring but with different substituents.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-(3-aminopyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12)10-4-3-5(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12) |
Clé InChI |
DEIOYLKBIJFUPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)N1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
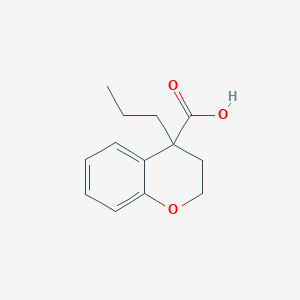
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
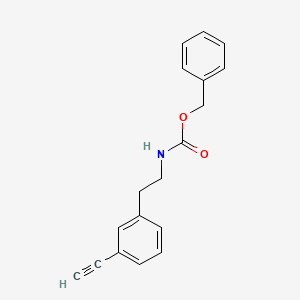
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
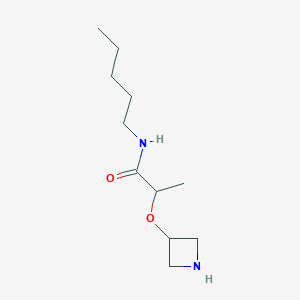
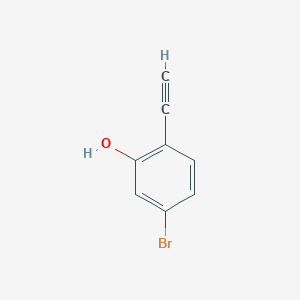
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
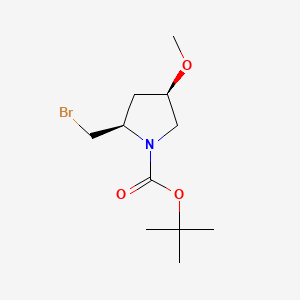
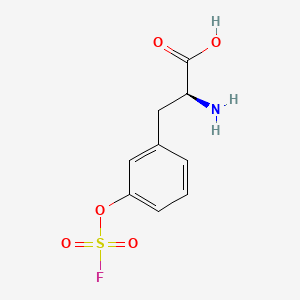
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
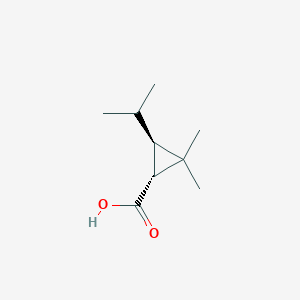
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)

